molecular formula C10H14N2O2S B2833804 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 927996-17-6

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No.: B2833804
CAS No.: 927996-17-6
M. Wt: 226.29
InChI Key: PFOAYEHFQTZFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is a compound that belongs to the class of sulfonamide derivatives. This compound features a tetrahydroquinoline core, which is a bicyclic structure consisting of a benzene ring fused with a partially saturated nitrogen-containing ring. The presence of a methylsulfonyl group and an amine group at specific positions on the tetrahydroquinoline ring imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The initial step involves the construction of the tetrahydroquinoline core. This can be achieved through various methods, including the Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene in the presence of an acid catalyst.

    Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced through the reaction of the tetrahydroquinoline intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Amination: The final step involves the introduction of the amine group at the desired position. This can be achieved through nucleophilic substitution reactions using appropriate amine sources.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine and sulfonyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, sulfides, thiols, and various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-amine is unique due to its specific structural features, including the tetrahydroquinoline core and the positioning of the methylsulfonyl and amine groups. These structural attributes contribute to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOAYEHFQTZFDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=CC(=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.